Thieno[2,3-b]pyridin-3(2H)-one
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Overview
Description
Thieno[2,3-b]pyridin-3(2H)-one is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[2,3-b]pyridin-3(2H)-one can be synthesized through various methods. One common approach involves the cyclization of 3-aminothieno[2,3-b]pyridines with cyanoacetylating agents such as 1-cyanoacetyl-3,5-dimethylpyrazole . Another method includes the condensation of enamino ketones with cyanothioacetamides, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient production of this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothieno[2,3-b]pyridines.
Substitution: Various substituted thieno[2,3-b]pyridines.
Scientific Research Applications
Thieno[2,3-b]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Thieno[2,3-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as cholinesterase and adenosine receptors. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to various biological effects .
Comparison with Similar Compounds
Thieno[3,2-b]pyridine: Another thienopyridine derivative with similar biological activities.
Pyrido[3,2-d]pyrimidine: A fused heterocyclic compound with comparable applications in medicinal chemistry.
Uniqueness: Thieno[2,3-b]pyridin-3(2H)-one is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms in its structure. This unique arrangement contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C7H5NOS |
---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
thieno[2,3-b]pyridin-3-one |
InChI |
InChI=1S/C7H5NOS/c9-6-4-10-7-5(6)2-1-3-8-7/h1-3H,4H2 |
InChI Key |
AYKBXJYQPWRSCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(S1)N=CC=C2 |
Origin of Product |
United States |
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